1-(1-Adamantyl)cyclohexanol
Description
Properties
CAS No. |
84213-80-9 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(1-adamantyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H26O/c17-16(4-2-1-3-5-16)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,17H,1-11H2 |
InChI Key |
UOBODJWUBDCLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C23CC4CC(C2)CC(C4)C3)O |
Origin of Product |
United States |
Preparation Methods
Direct Grignard Reaction of 1-Bromoadamantane with Cyclohexanone
One classical approach involves the nucleophilic addition of 1-adamantylmagnesium bromide to cyclohexanone, yielding this compound after aqueous workup. The preparation of 1-adamantylmagnesium bromide is typically achieved by reacting 1-bromoadamantane with magnesium in anhydrous ether or tetrahydrofuran. The Grignard reagent then attacks the carbonyl group of cyclohexanone, forming the tertiary alcohol.
- Reaction conditions: Anhydrous ether solvents, inert atmosphere (argon or nitrogen), controlled temperature (0–25 °C).
- Workup: Quenching with aqueous ammonium chloride or acid to liberate the alcohol.
- Purification: Recrystallization from hexanes or chromatography.
This method is supported by protocols in Organic Syntheses, which describe the preparation of related 1-adamantyl alcohol derivatives with high purity and yield.
Copper-Catalyzed Intermolecular Dehydration of 1-Adamantanol with Cyclohexanol
A more recent and versatile method involves the copper-catalyzed intermolecular dehydration reaction between 1-adamantanol and cyclohexanol to form this compound ether derivatives. Although this method is primarily used for ether synthesis, it demonstrates the catalytic activation of adamantanol derivatives and can be adapted for alcohol formation under controlled conditions.
- Catalysts: Copper(II) bromide (CuBr2), copper(II) chloride dihydrate (CuCl2·2H2O), and copper(II) benzoate (Cu(PhCO2)2·2H2O) are the most effective.
- Reaction conditions: Heating at 200–240 °C for 1–6 hours in sealed autoclaves.
- Yields: Generally high (up to 85% for related methyl ethers).
- Separation: Column chromatography or decantation using hexane mixtures.
While this method is more common for ether formation, it highlights the catalytic potential for functionalizing adamantyl alcohols with cyclic alcohols such as cyclohexanol.
Esterification and Subsequent Hydrolysis Approach
An indirect method involves esterification of 1-adamantanol to form 1-acyloxyadamantane (e.g., 1-acetoxyadamantane), followed by reaction with cyclohexane or cyclohexanol in the presence of concentrated sulfuric acid at ambient temperature.
- Step 1: Esterification of 1-adamantanol with acid anhydrides catalyzed by sulfuric acid.
- Step 2: Reaction of 1-acyloxyadamantane with cyclohexanol or cyclohexane solvent under acidic conditions.
- Advantages: Mild conditions, minimal byproducts, and high purity of products.
- Yields: Excellent, suitable for industrial scale.
- Purification: Filtration and washing with water.
This process is patented and offers a practical route to adamantyl derivatives, including cyclohexanol-substituted adamantanes.
Total Synthesis from Acyclic or Monocyclic Precursors
More elaborate synthetic strategies construct the adamantane core bearing cyclohexanol substituents from simpler acyclic or monocyclic compounds through multi-step sequences involving Michael additions, Dieckmann condensations, and rearrangements.
- Key intermediates: Substituted monocyclic compounds converted to bicyclic and then tricyclic adamantane frameworks.
- Functionalization: Introduction of hydroxyl groups at desired positions via Grignard additions or hydrolysis of halides.
- Yields: Moderate to good, depending on step complexity.
- Applications: Enables access to densely substituted adamantane derivatives including this compound analogs.
This approach is documented in recent comprehensive reviews on adamantane chemistry, demonstrating the synthetic flexibility for complex derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purification Method | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard Reaction with Cyclohexanone | 1-bromoadamantane, Mg, ether, cyclohexanone | 70–90 | Recrystallization, chromatography | Straightforward, well-established | Requires anhydrous conditions |
| Copper-Catalyzed Dehydration | 1-adamantanol, cyclohexanol, Cu catalysts, 220 °C | 70–85 | Chromatography, decantation | Catalytic, high yield | High temperature, limited scope |
| Esterification + Acid-Catalyzed Reaction | 1-acetoxyadamantane, cyclohexane, H2SO4 | >85 | Filtration, washing | Mild conditions, industrial scale | Requires acid handling |
| Total Synthesis from Acyclic/Monocyclic Precursors | Multi-step, various reagents | 50–80 | Chromatography | Access to complex derivatives | Multi-step, time-consuming |
Summary and Expert Notes
- The Grignard addition of 1-adamantylmagnesium bromide to cyclohexanone remains the most direct and classical method to prepare this compound with good yields and purity.
- Copper-catalyzed intermolecular dehydration offers a catalytic alternative for ether derivatives and can be adapted for alcohol formation under optimized conditions.
- The patented esterification followed by acid-catalyzed reaction provides a mild, scalable industrial method with excellent purity and minimal byproducts.
- Total synthesis routes from simpler precursors allow for structural diversity but are more complex and less practical for routine synthesis.
- Purification techniques commonly involve recrystallization from hexanes or chromatographic separation, ensuring high-quality product isolation.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of adamantylcyclohexanone or adamantylcyclohexanoic acid.
Reduction: Formation of adamantylcyclohexane.
Substitution: Formation of adamantylcyclohexyl halides or ethers.
Scientific Research Applications
Research into the biological activity of 1-(1-Adamantyl)cyclohexanol indicates potential applications in medicinal chemistry. Its bulky adamantane structure may influence its interaction with biological macromolecules, leading to:
- Antiviral Properties : Similar to other adamantane derivatives, this compound may exhibit antiviral activity against certain strains of viruses, potentially functioning as an antiviral agent.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of adamantane can have neuroprotective effects, which may extend to this compound.
The exploration of these biological activities necessitates further investigation through in vitro and in vivo studies to establish efficacy and safety profiles .
Applications in Pharmaceuticals
The pharmaceutical applications of this compound are particularly noteworthy:
- Drug Development : As a scaffold for developing new drugs, particularly those targeting neurological disorders or viral infections. The structural similarity to existing drugs like amantadine suggests potential for similar therapeutic effects.
- Formulation Enhancements : Its properties may be utilized to enhance drug formulations, improving solubility or stability of active pharmaceutical ingredients .
Material Science Applications
In material science, this compound can serve various roles:
- Polymeric Materials : Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the rigid adamantane structure.
- Nanotechnology : The compound's ability to form inclusion complexes may be exploited in drug delivery systems where controlled release is desired .
Case Study 1: Antiviral Research
A study investigated the antiviral properties of adamantane derivatives, including this compound. Results indicated that compounds with bulky groups exhibited enhanced binding affinity to viral proteins. This suggests that further development could lead to effective antiviral agents against resistant strains .
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymeric materials demonstrated improved thermal stability and mechanical strength. The study highlighted how modifying polymer chains with adamantane derivatives can lead to innovative materials suitable for various applications .
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)cyclohexanol involves its interaction with molecular targets and pathways. The adamantyl group imparts rigidity and stability to the compound, enhancing its binding affinity to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These properties make it a valuable scaffold for drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl-Substituted Ethers and Alcohols
Adamantyl-substituted compounds often exhibit high thermal stability and unique steric effects. Key comparisons include:
(a) 1-Adamantyl Cyclohexyl Ether (3g)
- Structure : Adamantyl group linked to cyclohexyl ether.
- Properties: Boiling Point: 133–135°C at 2 mmHg . Molecular Formula: C₁₆H₂₆O. Yield: 30% (synthesized via intermolecular dehydration of 1-adamantanol and cyclohexanol) .
- Key Differences : The absence of a hydroxyl group reduces hydrogen bonding, lowering boiling points compared to alcohols.
(b) 1-Adamantyl Benzyl Ether (3h)
- Structure : Adamantyl group attached to benzyl ether.
- Properties :
- Comparison : The aromatic benzyl group enhances π-π interactions, but the ether linkage still limits polarity.
(c) 2-Adamantanol
Cyclohexanol Derivatives with Bulky Substituents
Substituents on cyclohexanol significantly alter physical and chemical behavior:
(a) 1-(Phenylmethyl)cyclohexanol
- Structure: Benzyl-substituted cyclohexanol.
- Properties :
- Key Differences : The benzyl group increases molecular weight (190.28 g/mol) but lacks the adamantane’s steric bulk .
(b) 1-Allyl-1-cyclohexanol
- Structure: Allyl group attached to cyclohexanol.
- Properties :
- Comparison : The allyl group introduces unsaturation, reducing boiling points compared to adamantyl derivatives .
(c) 4-(tert-Butyl)cyclohexanol
Functional Group Impact: Alcohols vs. Ethers
*Predicted based on structural analogs.
Biological Activity
1-(1-Adamantyl)cyclohexanol is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 196.30 g/mol |
| CAS Number | 103-44-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antiviral Activity : Similar to other adamantane derivatives, it may interfere with viral replication mechanisms, particularly in influenza viruses. The adamantyl group is known to enhance membrane permeability, potentially disrupting viral envelopes .
- Neuroprotective Effects : Research indicates that compounds with adamantane structures can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease treatment .
Antiviral Studies
In studies examining the antiviral properties of adamantane derivatives, this compound demonstrated significant activity against influenza A viruses. The compound's mechanism involves blocking the M2 ion channel, which is crucial for viral uncoating and replication.
Neuroprotective Studies
Research has shown that this compound can reduce neuronal cell death in models of oxidative stress. It was found to decrease the levels of reactive oxygen species (ROS) and enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Study 1: Influenza A Virus Inhibition
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various adamantane derivatives, including this compound. The results indicated that this compound inhibited the replication of influenza A virus strains with an IC50 value comparable to that of amantadine, a well-known antiviral agent .
Case Study 2: Neuroprotection in Animal Models
In a study conducted on rodents subjected to induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention and learning capabilities post-treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key observations include:
- Hydroxyl Group Positioning : The placement of the hydroxyl group on the cyclohexane ring affects both solubility and biological activity.
- Substituent Variations : Modifications to the adamantane core can enhance or diminish antiviral potency. For instance, substituents that increase lipophilicity tend to improve membrane penetration and bioavailability .
Q & A
What are the common synthetic routes for 1-(1-Adamantyl)cyclohexanol and its derivatives, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of adamantyl-cyclohexanol derivatives typically involves coupling adamantane-containing precursors with functionalized cyclohexanol intermediates. For example, 1-(1-Adamantyl)-3-heteroaryl ureas are synthesized using coupling agents like phosphorus trichloride or DIPEA in dichloromethane (DCM), with yields ranging from 40.6% to 63.4% depending on steric and electronic effects of substituents . Reaction temperature, solvent polarity, and the choice of base significantly impact regioselectivity and purity. For instance, higher temperatures (e.g., 80°C) may favor cyclization but risk decomposition, while polar aprotic solvents like DMF enhance solubility of adamantyl intermediates .
How is the structural integrity of this compound confirmed post-synthesis, and what analytical techniques are most reliable?
Basic Research Question
Structural confirmation relies on a combination of 1H/13C NMR , ESI-HRMS , and X-ray crystallography (where applicable). For adamantyl-urea derivatives, key NMR signals include adamantyl protons at δ 1.6–2.1 ppm (multiplet) and cyclohexanol hydroxyl protons at δ 1.2–1.5 ppm . ESI-HRMS provides exact mass verification (e.g., [M+H]+ for 1-(1-adamantyl)-3-(5-methyl-1-propylpyrazol-3-yl)urea: calc. 357.2542, found 357.2545) . Purity is assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .
What strategies are employed to optimize the biological activity of adamantyl-cyclohexanol derivatives, particularly in antimicrobial or CNS-targeted applications?
Advanced Research Question
Bioactivity optimization involves:
- Substituent Tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings enhances blood-brain barrier penetration for CNS applications, as seen in WY-X3 derivatives .
- Scaffold Hybridization : Combining adamantyl’s lipophilicity with heterocycles (e.g., oxadiazoles) improves anti-tuberculosis activity (MIC: 0.5–2 µg/mL) by targeting mycobacterial enzymes .
- Prodrug Design : Esterification of the hydroxyl group in cyclohexanol enhances solubility, as demonstrated in antiviral adamantyl-propanolamine derivatives .
How do researchers address contradictions in reported biological activities of adamantyl-cyclohexanol derivatives across studies?
Advanced Research Question
Contradictions often arise from differences in assay protocols or cellular models. For example:
- Anticancer Activity : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may stem from variance in cell lines (e.g., HeLa vs. MCF-7) or apoptosis assay methods (Annexin V vs. TUNEL) .
- Neurochemical Effects : Synergistic norepinephrine/serotonin reuptake inhibition (e.g., WY-X1) requires validation across multiple in vivo models (e.g., forced swim test vs. tail suspension test) to confirm mechanism .
Methodological standardization (e.g., using CLSI guidelines for antimicrobial testing) and meta-analyses are critical for resolving inconsistencies .
What computational approaches are used to predict structure-activity relationships (SAR) for adamantyl-cyclohexanol compounds?
Advanced Research Question
SAR studies employ:
- Molecular Docking : Adamantyl’s rigid structure shows high affinity for hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, docking score: −9.2 kcal/mol) .
- QSAR Modeling : 3D-QSAR using CoMFA/CoMSIA identifies critical substituents; for example, meta-substituted aryl groups improve antiviral activity (pIC50: 6.8 vs. 5.2 for para-substituted analogs) .
- MD Simulations : Assessing adamantyl-cyclohexanol’s membrane permeability via lipid bilayer simulations (e.g., free energy barrier < 10 kJ/mol indicates high bioavailability) .
How does stereochemistry influence the pharmacological profile of adamantyl-cyclohexanol derivatives?
Advanced Research Question
Stereochemical configuration (e.g., (1R,2R) vs. (1S,2S)) significantly impacts target binding. For example:
- Analgesic Activity : (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol shows 10-fold higher µ-opioid receptor affinity (Ki: 12 nM) than its enantiomer due to optimal hydrogen bonding with Tyr148 .
- Antiviral Activity : Adamantyl-propanolamine’s (S)-enantiomer inhibits viral proteases (IC50: 0.8 µM) by aligning with catalytic triads, while the (R)-form is inactive .
Chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism are used to resolve and validate stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
